Dactimicin sulfate
Description
Classification and Historical Context within Aminoglycoside Antibiotics
Dactimicin (B1669753) belongs to the aminoglycoside class of antibiotics. Aminoglycosides are a group of antibacterial agents characterized by the presence of amino sugars linked to an aminocyclitol ring via glycosidic bonds. ebsco.comresearchgate.net The history of aminoglycosides dates back to the discovery of streptomycin (B1217042) in 1943, isolated from Streptomyces soil bacteria. ebsco.comcreative-diagnostics.com This marked a significant advancement in treating infections, particularly tuberculosis. ebsco.comcreative-diagnostics.com Subsequent discoveries and modifications led to the introduction of other key aminoglycosides such as kanamycin, gentamicin (B1671437), and tobramycin, which became crucial for treating Gram-negative bacterial infections. researchgate.net
Dactimicin is specifically classified as a pseudodisaccharide aminoglycoside. nih.gov This places it within a subgroup that includes antibiotics like astromicin (B1667648) (also known as fortimicin (B10828623) A). nih.gov A notable structural feature differentiating dactimicin from astromicin is the presence of an unusual N-formimidoyl group. nih.gov This structural variation contributes to its distinct pharmacological properties.
The development of new aminoglycosides in the latter part of the 20th century, including semi-synthetic compounds like dibekacin, amikacin (B45834), and netilmicin, aimed to overcome resistance mechanisms that had emerged against earlier agents and to improve toxicological profiles. researchgate.net Dactimicin emerged during this period of research into novel aminoglycosides with potentially improved characteristics, particularly concerning activity against resistant bacterial strains. nih.gov
Significance in the Landscape of Antimicrobial Research and Development
Dactimicin sulfate (B86663) holds significance in antimicrobial research primarily due to its activity against a range of bacteria, including strains that exhibit resistance to other aminoglycoside-modifying enzymes. nih.gov This is a critical area of research as antimicrobial resistance continues to pose a major global health challenge. mdpi.com The ability of dactimicin to retain activity against certain resistant strains makes it a subject of interest for understanding resistance mechanisms and potentially informing the design of new antibacterial agents. nih.gov
Research into dactimicin has explored its comparative activity against various bacterial pathogens. Studies have investigated its interaction with aminoglycoside-modifying enzymes, such as the AAC(3)-I enzyme, which has been shown to acetylate dactimicin, albeit slowly. nih.gov This type of detailed enzymatic interaction study is crucial for understanding the biochemical basis of resistance and the potential for cross-resistance with other aminoglycosides.
Furthermore, academic research has included comparative studies evaluating the properties of dactimicin alongside other established aminoglycosides. For instance, studies have compared its characteristics with those of amikacin and gentamicin. nih.gov While some research has touched upon comparative toxicity in animal studies, the primary academic focus relevant to this article remains on its chemical classification, historical context, and its standing in the face of antimicrobial resistance. nih.gov The exploration of dactimicin's spectrum of activity and its behavior in the presence of resistance mechanisms contributes valuable data to the broader understanding of aminoglycoside antibiotics and the ongoing efforts to combat bacterial resistance.
Data Table: Comparative Activity against Resistant Strains (Illustrative based on search)
| Antibiotic | Activity Against Strains with Aminoglycoside-Modifying Enzymes | Interaction with AAC(3)-I Enzyme |
| Dactimicin | Active against a wide variety, including resistant strains | Slowly acetylated |
| Other Aminoglycosides | Varying activity depending on the specific enzyme | Susceptible to acetylation |
Data Table: Classification within Aminoglycosides
| Class | Subgroup | Example Compounds |
| Aminoglycoside | Pseudodisaccharide | Dactimicin, Astromicin (Fortimicin A) |
| Aminoglycoside | Deoxystreptamine | Kanamycin, Gentamicin, Tobramycin, Amikacin |
| Aminoglycoside | Streptidine | Streptomycin |
Structure
2D Structure
Properties
CAS No. |
73245-91-7 |
|---|---|
Molecular Formula |
C18H40N6O14S2 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C18H36N6O6.2H2O4S/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19;2*1-5(2,3)4/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23);2*(H2,1,2,3,4) |
InChI Key |
ZFWIVAVUSGOMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dactimicin sulfate; Antibiotic SF 2052 sulfate; SF-2052 sulfate; |
Origin of Product |
United States |
Dactimicin Sulfate Biosynthesis and Natural Production
Microbial Producers: Dactylosporangium matsuzakiense
Dactimicin (B1669753) is primarily produced by the actinomycete species Dactylosporangium matsuzakiense. medchemexpress.comnih.gov This microorganism was originally isolated from soil samples. nih.govresearchgate.net Dactylosporangium matsuzakiense SF-2052 is specifically identified as a producer of dactimicin. jst.go.jpresearchgate.net The genus Dactylosporangium is known for producing a variety of natural compounds, including other antibiotics. researchgate.netacs.org
Elucidation of Biosynthetic Pathways
The biosynthesis of dactimicin, as a member of the fortimicin (B10828623) group of antibiotics, involves the modification of a core pseudo-disaccharide structure. researchgate.netpsu.edu Studies on the biosynthetic origin of fortimicins, including dactimicin, have been conducted using mutant strains blocked at different stages of the pathway. psu.edu The proposed pathway for fortimicin biosynthesis is initiated by the conversion of myo-inositol to scyllo-inosose, followed by transamination to form scyllo-inosamine. psu.edu A key step involves the formation of a glycosidic linkage between dTDP-glucosamine and scyllo-inosamine, forming the core structure of the fortimicin class. psu.edu Subsequent tailoring reactions, such as transamination and methylation, contribute to the final structure. psu.edu Dactimicin is a natural derivative of fortimicin A, specifically carrying an N-formimidoyl substitution on the amino group of the glycyl residue. researchgate.net This suggests that the biosynthetic pathway includes enzymes responsible for this specific modification. The elucidation of biosynthetic pathways often involves genetic and biochemical studies, including the identification and characterization of biosynthetic gene clusters and the enzymes they encode. beilstein-journals.orgfrontiersin.orgmdpi.comnih.gov While detailed steps specifically for the N-formimidoyl addition in dactimicin are not extensively detailed in the provided snippets, the general approaches to elucidating such pathways involve analyzing gene clusters and the functions of the encoded proteins. beilstein-journals.orgfrontiersin.orgmdpi.comnih.gov
Genetic and Metabolic Engineering for Enhanced Production
Genetic and metabolic engineering strategies are widely employed to enhance the production of antibiotics and other natural products in microorganisms. nih.govfrontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov These strategies can involve optimizing precursor supply, modifying regulatory pathways, removing byproduct formation, and increasing the copy number of biosynthetic gene clusters. nih.govfrontiersin.org For instance, studies on other antibiotics like daptomycin (B549167) have shown that enhancing precursor supply and duplicating biosynthetic gene clusters can significantly increase production titers. nih.govfrontiersin.org While specific details on the genetic and metabolic engineering of Dactylosporangium matsuzakiense for enhanced dactimicin production are not provided, the general principles and techniques developed for other actinomycetes and microbial systems are applicable. nih.govfrontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov This includes techniques like CRISPR-Cas systems for targeted gene modification and optimization of fermentation conditions. mdpi.comfrontiersin.orgnih.gov
Comparative Biosynthetic Analyses within the Fortimicin Antibiotic Family
Dactimicin belongs to the fortimicin antibiotic family, which includes other members such as astromicin (B1667648) (fortimicin A), istamycins, and sannamycins. medchemexpress.comresearchgate.netpsu.edu These compounds share structural features, including an N-glycyl functionality and a fortamine aminocyclitol core. researchgate.netpsu.edu Comparative biosynthetic analyses within this family reveal similarities in their biosynthetic pathways, particularly concerning the formation of the core structure from myo-inositol. psu.edu However, variations in tailoring enzymes lead to the structural diversity observed among family members. For example, dactimicin is distinguished by the N-formimidoyl group absent in fortimicin A. researchgate.net Studies comparing resistance genes among producers of fortimicin-group antibiotics have also indicated similarities in biosynthesis genes despite differences in resistance profiles. nih.gov This suggests a common evolutionary origin for the core biosynthetic machinery, with divergence in later modification steps and resistance mechanisms. nih.gov Research involving inter-species cloning of antibiotic biosynthesis genes has further confirmed the similarity in antibiotic biosynthesis among fortimicin-group antibiotic-producing organisms. researchgate.net
Molecular Mechanism of Action of Dactimicin Sulfate
Interaction with Bacterial Ribosomes
Aminoglycoside antibiotics exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis nih.govwikipedia.orgwikipedia.orgnih.gov. Bacterial ribosomes are composed of two subunits: the small (30S) subunit and the large (50S) subunit nih.govguidetopharmacology.org. Dactimicin (B1669753) sulfate (B86663), as an aminoglycoside, primarily interacts with the smaller of these two subunits.
Binding to the 30S Ribosomal Subunit
A key step in the mechanism of action of dactimicin sulfate involves its binding to the bacterial 30S ribosomal subunit wikipedia.orgmims.com. Aminoglycosides, in general, bind with high affinity to the 16S ribosomal RNA (rRNA) component of the 30S subunit nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgontosight.ai. This binding occurs at specific sites within the 30S subunit, disrupting its normal function nih.govwikipedia.orgontosight.ai. The interaction with rRNA causes conformational changes in the bacterial cell, impacting the translation process wikipedia.org.
Consequences for Bacterial Protein Synthesis and Peptide Formation
The binding of this compound to the 30S ribosomal subunit has significant consequences for bacterial protein synthesis. This interaction interferes with the initiation complex of peptide formation ontosight.aifishersci.ca. Furthermore, it perturbs the elongation of the nascent peptide chain by impairing the proofreading process that controls translational accuracy ontosight.ai. This leads to misreading of the messenger RNA (mRNA) sequence wikipedia.orgontosight.aifishersci.cawikipedia.org. As a result, the ribosome incorporates incorrect amino acids into the growing polypeptide chain, leading to the production of aberrant, non-functional, or toxic proteins ontosight.aifishersci.cathermofisher.com. The disruption in protein synthesis ultimately results in bacterial cell death, contributing to the bactericidal nature of this compound fishersci.ca.
Comparative Analysis of Mechanism of Action with Other Aminoglycosides
This compound belongs to the fortimicin (B10828623) family of aminoglycosides and contains a carboximido group wikipedia.org. While the fundamental mechanism of action involving binding to the 30S ribosomal subunit and inhibiting protein synthesis is shared among most aminoglycosides, there can be variations in their specific interactions and resulting resistance profiles nih.govontosight.ai.
Fortimicins, including dactimicin, differ structurally from many commonly used aminoglycosides like gentamicin (B1671437), tobramycin, amikacin (B45834), and kanamycin, which typically contain a 2-deoxystreptamine (B1221613) core wikipedia.orgnih.govontosight.ai. Fortimicins are characterized by a diaminocyclitol (fortamine) and a single aminated sugar ontosight.aiuni.lu.
Preclinical Antimicrobial Spectrum and Potency of Dactimicin Sulfate
In Vitro Activity against Gram-Positive Bacterial Pathogens
Dactimicin (B1669753) sulfate (B86663) demonstrates in vitro activity against certain Gram-positive bacteria.
Studies have shown that dactimicin exhibits activity against Staphylococcus species. medchemexpress.com For instance, dactimicin was found to be active against Staphylococcus aureus isolates and coagulase-negative staphylococci, with MIC50 values of 2 μg/mL. medchemexpress.com Some gentamicin-resistant strains of S. aureus may retain useful antibacterial activity against dactimicin. Sisomicin, a related aminoglycoside, has also shown high activity against Staphylococcus spp., with 97% of isolates being susceptible in one evaluation. researchgate.net
Research indicates that dactimicin possesses activity against Enterococcus faecalis. medchemexpress.com Sisomicin has demonstrated in vitro activity against Enterococcus spp., showing activity against 41% of isolates in one study. researchgate.net
Activity against Staphylococcus Species
In Vitro Activity against Gram-Negative Bacterial Pathogens
Dactimicin sulfate also exhibits in vitro activity against a variety of Gram-negative bacteria.
Dactimicin has shown activity against members of the Enterobacteriaceae family. researchgate.net It inhibited 90% of isolates from the family Enterobacteriaceae at a concentration of ≤4 micrograms/ml in one study. Dactimicin was reported to be more active than amikacin (B45834) against Enterobacter cloacae, Providencia rettgeri, and Salmonella spp. It has also shown greater activity than some reference aminoglycosides against Serratia marcescens, particularly gentamicin-resistant strains, as well as Proteus vulgaris, P. rettgeri, and Klebsiella oxytoca. researchgate.net However, it was found to be less active than amikacin against Escherichia coli.
Studies have evaluated the activity of dactimicin against Pseudomonas aeruginosa and other non-fermenting Gram-negative bacilli. Dactimicin was found to be less active than amikacin against Pseudomonas aeruginosa and Acinetobacter anitratus. Similarly, it was reported as less active against Pseudomonas aeruginosa and P. mirabilis compared to some reference aminoglycosides. researchgate.net Sisomicin, however, remains active against most clinical isolates of Pseudomonas aeruginosa. wikipedia.org
Activity against Enterobacteriaceae (e.g., Escherichia coli, Serratia marcescens)
Comparative In Vitro Studies with Related Aminoglycosides (e.g., Astromicin (B1667648), Amikacin, Gentamicin (B1671437), Sisomicin)
Comparative studies have assessed the in vitro activity of dactimicin against other aminoglycosides, including astromicin, amikacin, gentamicin, and sisomicin. researchgate.netresearchgate.net Dactimicin is chemically related to astromicin.
In comparisons with amikacin, dactimicin was more active against certain Enterobacteriaceae but less active against E. coli and P. aeruginosa.
When compared to gentamicin, tobramycin, and amikacin, dactimicin showed favorable activity against a range of isolates. Dactimicin may retain useful antibacterial activity against many gentamicin-resistant strains of Enterobacteriaceae and some gentamicin-resistant strains of S. aureus.
Sisomicin, which is structurally related to gentamicin, has shown higher antibacterial activity than gentamicin, tobramycin, and amikacin in some evaluations. researchgate.net Sisomicin is active against many organisms that resist gentamicin by non-enzymatic mechanisms. wikipedia.org
The following table summarizes some comparative in vitro activity data based on reported findings:
| Bacterial Species | Dactimicin Activity vs. Amikacin | Dactimicin Activity vs. Gentamicin/Tobramycin/Sisomicin |
| Enterobacter cloacae | More active | - |
| Providencia rettgeri | More active | More active (vs. some reference AGs) |
| Salmonella spp. | More active | - |
| Escherichia coli | Less active | - |
| Pseudomonas aeruginosa | Less active | Less active (vs. some reference AGs) |
| Acinetobacter anitratus | Less active | - |
| Serratia marcescens | - | More active (especially resistant strains) |
| Proteus vulgaris | - | More active |
| Klebsiella oxytoca | - | More active |
| Gentamicin-resistant S. aureus | - | May retain useful activity |
Dactimicin's activity profile, particularly against certain resistant strains and specific Gram-negative species, highlights its distinct characteristics within the aminoglycoside class.
Assessment of Bactericidal Activity and Post-Antibiotic Effects (PAE)
In vitro studies have demonstrated the bactericidal activity of dactimicin against both Gram-negative and Gram-positive aerobic bacteria. nih.gov The bactericidal effects of dactimicin have been evaluated using methods such as the time-kill system, which revealed a prevalence of synergism and rare instances of indifference, with no observed antagonism when tested in combination with certain other antibiotics. nih.gov
The post-antibiotic effect (PAE) of dactimicin, a key pharmacodynamic parameter, has also been assessed. The PAE refers to the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC). Studies have shown that dactimicin induces a PAE, with the duration varying depending on the bacterial species. For instance, a PAE of approximately 1 hour was observed for Enterobacter cloacae, while for Escherichia coli, the PAE extended to about 3 hours following a 1-hour exposure to dactimicin at four times the MIC. nih.gov
The PAE was also evaluated for combinations of dactimicin with other drugs. When dactimicin was combined with piperacillin, mezlocillin, and ceftazidime (B193861), and bacteria were exposed for 1 hour to drug concentrations corresponding to half their MICs, an average PAE of 0.6 hours was apparent. nih.gov
The following table summarizes the observed post-antibiotic effects of dactimicin against specific organisms:
| Organism | Exposure Concentration | Exposure Duration | Post-Antibiotic Effect (PAE) | Source |
| Enterobacter cloacae | 4 x MIC | 1 hour | ~1 hour | nih.gov |
| Escherichia coli | 4 x MIC | 1 hour | ~3 hours | nih.gov |
Synergistic Antimicrobial Combinations of this compound
The potential for synergistic interactions between dactimicin and other antibiotics has been explored to identify combinations that could enhance antimicrobial efficacy. Using the checkerboard test, the combination of dactimicin with piperacillin, mezlocillin, and ceftazidime resulted in a synergistic interaction with Enterobacteriaceae strains in a significant majority of cases (36 out of 39 strains analyzed). nih.gov Antagonism was not observed in these combinations. nih.gov
Experiments involving dactimicin-susceptible staphylococcal and enterococcal isolates also demonstrated a synergistic outcome when tested in combination with these drugs, using both the checkerboard and time-kill methods. nih.gov
However, when dactimicin was combined with piperacillin, mezlocillin, and ceftazidime against Pseudomonas isolates, indifference prevailed. nih.gov In contrast, amikacin, another aminoglycoside, showed synergism when combined with these same drugs against Pseudomonas isolates. nih.gov
The following table provides a summary of observed synergistic interactions of dactimicin in combination with other antibiotics:
| Combination of Dactimicin with: | Target Bacteria | Interaction Type | Source |
| Piperacillin, Mezlocillin, and Ceftazidime | Enterobacteriaceae | Synergistic | nih.gov |
| Piperacillin, Mezlocillin, and Ceftazidime | Staphylococcal isolates | Synergistic | nih.gov |
| Piperacillin, Mezlocillin, and Ceftazidime | Enterococcal isolates | Synergistic | nih.gov |
| Piperacillin, Mezlocillin, and Ceftazidime | Pseudomonas isolates | Indifference | nih.gov |
Mechanisms of Bacterial Resistance to Dactimicin Sulfate
Enzymatic Inactivation of Dactimicin (B1669753) Sulfate (B86663)
Enzymatic inactivation is a primary mechanism by which bacteria develop resistance to aminoglycosides, including dactimicin sulfate. nih.govmdpi.com This process involves bacterial enzymes that modify the antibiotic molecule through acetylation, nucleotidylation, or phosphorylation. nih.govub.edu
Role of Aminoglycoside Acetyltransferases (AAC)
Aminoglycoside acetyltransferases (AACs) are a significant class of enzymes that confer resistance to aminoglycosides by catalyzing the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic molecule. nih.govub.edumdpi.com This modification alters the structure of the aminoglycoside, reducing its ability to bind to the bacterial ribosome and interfere with protein synthesis. ub.edu AAC enzymes are categorized based on the position of the amino group they modify on the aminoglycoside structure, such as AAC(3), AAC(6'), and AAC(2'). nih.govmdpi.com
Resistance to Aminoglycoside 3-Acetyltransferase
Dactimicin has demonstrated resistance to inactivation by certain aminoglycoside 3-acetyltransferases. Specifically, it was found to be more resistant than astromicin (B1667648) to inactivation by aminoglycoside 3-acetyltransferase. chemicalbook.intargetmol.com However, some studies indicate that dactimicin can be inactivated by AAC(3)-I. nih.gov The AAC(3)-I enzyme is known to confer resistance to gentamicin (B1671437), sisomicin, and fortimicin (B10828623) (astromicin) in various Gram-negative clinical isolates.
Sensitivity to AAC(3)-Id and AAC(6')
Research has shown that dactimicin is sensitive to inactivation by AAC(3)-Id. researchgate.net An analysis of bacterial susceptibility to different aminoglycosides in Escherichia coli strains expressing the aac(3)-Id gene revealed resistance to dactimicin, consistent with the activity of this enzyme. researchgate.net
While dactimicin is reported to be stable against several AAC(6') enzymes, including AAC(6')-I and AAC(6')-II nih.govnih.gov, it is not protected against the bifunctional enzyme AAC(6')-APH(2''). researchgate.netnih.gov This staphylococcal enzyme can modify and inactivate dactimicin through acetylation. nih.gov Additionally, one staphylococcal AAC(6')-IV has been reported to inactivate dactimicin. nih.gov
Protective Action of the Formimidoyl Group
The presence of a formimidoyl group in the structure of dactimicin is believed to contribute to its increased resistance to inactivation by certain aminoglycoside-modifying enzymes, particularly aminoglycoside 3-acetyltransferase, compared to astromicin. chemicalbook.intargetmol.com This structural feature likely hinders the enzymatic modification at specific sites.
Role of Aminoglycoside Nucleotidyltransferases (ANT/AAD)
Aminoglycoside nucleotidyltransferases (ANT), also known as adenylyltransferases (AAD), are another class of enzymes that contribute to aminoglycoside resistance. nih.govub.edu These enzymes inactivate aminoglycosides by catalyzing the transfer of an adenylyl group from ATP to a hydroxyl group on the antibiotic molecule. ub.edu
Sensitivity to AAD(2'') and AAD(9)
Dactimicin has been shown to be inactivated by the adenylyltransferases AAD(2'') and AAD(9). These enzymes, produced by organisms such as Pseudomonas aeruginosa, can confer resistance to dactimicin. However, dactimicin was found to be stable against ANT(2''). nih.govnih.gov It was also not inactivated by an AAD(4')(4'') produced by a strain of Staphylococcus aureus, nor by an AAD(2'') produced by a strain of E. coli.
Structure Activity Relationship Sar Studies of Dactimicin Sulfate
Contribution of Specific Functional Groups (e.g., Amino, Methyl, Formimidoylamino, Carboximido) to Ribosomal Interaction and Potency
A notable functional group in dactimicin (B1669753) is the formimidoylamino group. This modification at the N-1 position of the glycyl residue provides dactimicin with increased resistance to inactivation by certain aminoglycoside-modifying enzymes, specifically aminoglycoside 3-acetyltransferase (AAC(3)) and aminoglycoside 6'-acetyltransferase (AAC(6')-I and -II). asm.org This protective action of the formimidoyl group contributes to dactimicin's activity against bacterial strains that are resistant to other aminoglycosides modified by these enzymes. asm.org However, it is noted that this modification does not protect against the bifunctional enzyme AAC(6')-APH(2'')). asm.org
The molecule also contains methyl and carboximido groups. While the specific contribution of each methyl group to ribosomal interaction and potency is not explicitly detailed in the provided sources, methyl groups can influence the molecule's lipophilicity and steric profile, potentially affecting its cellular uptake and binding. The carboximido group is a characteristic feature of dactimicin sulfate (B86663), and the compound is described as an aminoglycoside antibiotic containing this group that inhibits protein synthesis by binding to the 30S ribosomal subunit. medchemexpress.com
The interplay of these functional groups, their positions, and stereochemistry on the inositol (B14025) and heptopyranosyl rings, mediated by the glycosidic linkages, dictates the precise binding mode and affinity of dactimicin sulfate to the bacterial ribosome, ultimately determining its antimicrobial potency.
Rational Design and Evaluation of this compound Analogues for Enhanced Activity or Reduced Resistance
The understanding of this compound's SAR provides a basis for the rational design and evaluation of new analogues aimed at improving its therapeutic properties, such as enhanced activity against a broader spectrum of bacteria or overcoming existing resistance mechanisms. Dactimicin itself can be considered a product of structural modification, being a natural derivative of fortimicin (B10828623) A with the addition of a formimidoyl group that confers resistance to certain inactivating enzymes. asm.org
Rational design strategies for aminoglycoside analogues often involve modifying functional groups or the sugar/cyclitol rings to:
Enhance binding to the ribosomal target, particularly in regions less prone to mutations or enzymatic modification. asm.orgnih.gov
Introduce steric bulk or alter electronic properties at sites targeted by bacterial aminoglycoside-modifying enzymes (e.g., acetyltransferases, phosphotransferases, nucleotidyltransferases) to prevent or reduce inactivation. asm.orgnih.govkhanacademy.org
Improve pharmacokinetic properties, such as cellular uptake or tissue distribution, although this falls outside the strict scope of SAR focused on the target interaction.
While the provided search results discuss the rational design of analogues for other antibiotic classes like daptomycin (B549167) and teixobactin (B611279) nih.govnih.govnih.govnih.govmonash.edumdpi.com, and the general principles of designing aminoglycoside analogues to combat resistance nih.govnih.govwikipedia.orgkhanacademy.orgfrontiersin.orgmdpi.com, specific detailed studies on the rational design and evaluation of this compound analogues beyond its inherent modified structure are not extensively presented. The fact that dactimicin exhibits improved resistance compared to astromicin (B1667648) due to its formimidoyl group highlights the potential for targeted modifications to enhance its profile. asm.org Future research in this area would likely involve synthesizing dactimicin derivatives with targeted modifications to the amino, methyl, formimidoylamino, or carboximido groups, or alterations to the inositol or heptopyranosyl moieties and their linkages, followed by rigorous in vitro and in vivo evaluation of their antimicrobial activity against resistant strains and their interaction with ribosomal subunits and modifying enzymes.
Chemical Synthesis and Derivatization of Dactimicin Sulfate
Synthetic Methodologies for Dactimicin (B1669753) Sulfate (B86663)
Dactimicin is produced by the culture of Dactylosporangium matsuzakiense medchemexpress.comjst.go.jp. Its isolation and purification have been achieved through techniques such as column chromatography on cation-exchange resin and CM-Sephadex jst.go.jp. The structure of dactimicin was determined through chemical degradation studies jst.go.jp. Alkaline hydrolysis of dactimicin has been shown to yield several related compounds, including 1-N-(N-formylglycyl)fortimicin B, fortimicin (B10828623) B, fortimicin A, and an acyl migration product, 2'-N-(N-formylglycyl)fortimicin B jst.go.jp.
While detailed total synthesis procedures specifically for dactimicin sulfate are not extensively described in the provided search results, related aminoglycosides and cyclic peptides like daptomycin (B549167) have been synthesized through various methodologies. Total synthesis approaches for complex molecules often involve coupling of smaller fragments and strategic protecting group manipulations nih.govrsc.orgnih.gov. For instance, the total synthesis of daptomycin has been achieved using solid-phase synthesis techniques, involving the coupling of amino acids and subsequent cyclization nih.govrsc.orgnih.gov. These methods highlight the complexity and multi-step nature typically involved in synthesizing such complex natural products.
Semi-synthetic Approaches for Modifying this compound
Semi-synthetic approaches involve using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives with altered properties. Dactimicin, being a naturally produced aminoglycoside, can be a candidate for such modifications.
The search results indicate that N-acylation is a relevant modification in the context of aminoglycosides, including dactimicin researchgate.netresearchgate.net. Naturally occurring N-acylated aminoglycosides, such as dactimicin, sporaricin A, and astromicin (B1667648), contain N-glycinyl groups researchgate.net. Semi-synthetic aminoglycosides like amikacin (B45834), arbekacin, and butirosin (B1197908) B also feature 1-N-AHB (α-hydroxy-γ-amino-n-butyryl) modifications researchgate.net. These modifications can lead to improved broad-spectrum antibacterial activity researchgate.net.
The N-formimidoyl modification, present in dactimicin (N-formimidoyl fortimicin A), has been noted for its potential to influence susceptibility to modifying enzymes and reduce nephrotoxicity in the case of fortimicin A nih.gov. This suggests that modifications at specific nitrogen atoms in the aminoglycoside structure can be a strategy in semi-synthetic efforts.
General strategies for chemical transformation of aminoglycosides, such as modifications at the 6''-hydroxy group of tobramycin, have been explored to enhance interaction with cellular targets and overcome antimicrobial resistance mdpi.com. Introducing aminoalkyl or guanidinoalkyl groups are examples of such modifications mdpi.com. These examples from related aminoglycosides illustrate the types of semi-synthetic modifications that could potentially be applied to this compound to explore changes in its biological activity or pharmacokinetic properties.
Strategies for Designing and Synthesizing Novel this compound Analogue Scaffolds
The design and synthesis of novel this compound analogue scaffolds are driven by the need to combat bacterial resistance and potentially improve efficacy or alter the spectrum of activity. This involves understanding the structure-activity relationship (SAR) of the parent compound and designing modifications that are likely to yield desired properties.
While direct information on designing this compound analogue scaffolds is limited in the provided results, strategies for designing analogues of related antibiotics like daptomycin offer insights into the general approaches. Establishing a comprehensive SAR is crucial for guiding the design of new analogues nih.govresearchgate.netnih.gov. This typically involves synthesizing a series of analogues with variations at different positions of the molecule and evaluating their biological activities nih.govresearchgate.net.
Synthetic methodologies, including total synthesis and solid-phase synthesis, are essential tools for creating these analogues nih.govrsc.orgnih.govnih.gov. For instance, the total synthesis of daptomycin analogues has been used to introduce a variety of modifications at different sites nih.gov. Studies on daptomycin have shown that modifications at specific amino acid residues can impact antibacterial activity researchgate.net.
Strategies for derivatization in chemical analysis, such as those used for sterol sulfates or chondroitin (B13769445) sulfate oligosaccharides, involve chemical transformations to facilitate analysis or alter properties nih.govnih.govmdpi.commdpi.comgoogle.com. While these examples are in an analytical context, the underlying chemical reactions and approaches to modify functional groups can be relevant to synthetic strategies for creating novel analogues. For example, methods for introducing or modifying sulfate groups or other functional handles on a complex molecule could be adapted.
Designing novel scaffolds often involves considering the key structural features responsible for the compound's activity and modifying them systematically. For this compound, this would likely involve targeting the aminoglycoside core, the carboximido group, and the attached sugar moieties. Rational design based on structural information and SAR studies, coupled with efficient synthetic routes, are key to developing novel analogues.
Advanced Analytical Methodologies for Dactimicin Sulfate Research
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of dactimicin (B1669753) sulfate (B86663), enabling both its quantitative determination and the qualitative assessment of its purity and related substances. Given that many aminoglycosides, including components often found in related antibiotics like gentamicin (B1671437) sulfate, lack strong UV chromophores, specialized detection methods are frequently employed. nih.govnih.gov
Charged Aerosol Detection (CAD) is a suitable detection technique for dactimicin sulfate analysis via reversed-phase HPLC, as it does not rely on the presence of a chromophore and avoids the need for sample derivatization for detection. nih.gov This method involves nebulizing the column eluent and forming analyte particles, which are then charged and detected. nih.gov
Ion-pairing reversed-phase liquid chromatography is a widely used approach for separating aminoglycosides. This technique typically utilizes volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA) and pentafluoropropionic acid, in the mobile phase. nih.gov This separation method can be coupled with electrochemical detection, which offers advantages in terms of selectivity and avoids derivatization. nih.gov Pulsed Amperometric Detection (PAD) is an example of an electrochemical detection method applied in the analysis of gentamicin sulfate and its related impurities in pharmaceutical formulations, as described in pharmacopoeial standards. nih.gov
The complexity of aminoglycoside mixtures, such as gentamicin sulfate which comprises several related components (C1, C1a, C2, C2a, C2b) and potential impurities (e.g., sisomicin, garamine), makes chromatographic separation challenging. nih.govnih.gov HPLC methods are developed to ensure adequate resolution of these components and impurities for accurate qualitative and quantitative analysis. nih.gov
Detailed research findings from related aminoglycoside analysis using HPLC-PAD demonstrate the capability to achieve sufficient peak resolution between closely related components and impurities, meeting pharmacopoeial requirements. nih.gov Linearity of the electrochemical response over a relevant concentration range is also established for quantitative accuracy. nih.gov
Spectroscopic Techniques for Structural Elucidation of Metabolites and Modified Forms
Spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the structural elucidation of this compound, its potential metabolites, and modified forms that may arise from degradation or synthetic processes.
NMR spectroscopy is a powerful technique widely used in chemistry and biochemistry for structural identification. invivochem.cnwikimedia.org For isolated compounds, structural elucidation often begins with NMR, utilizing techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) to determine connectivity and spatial arrangement of atoms. invivochem.cnwikimedia.org Advances in NMR, including cryoprobe technology, enable the acquisition of high-quality data even with small amounts of material, facilitating the structural determination of metabolites and impurities. wikimedia.org
Mass spectrometry provides information on the molecular weight and fragmentation patterns of compounds, which is crucial for identifying unknown structures. invivochem.cnnih.gov High-resolution MS offers accurate mass measurements, aiding in determining elemental composition. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of HPLC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the detection and identification of metabolites and impurities present at low concentrations. invivochem.cn MS can also be specifically applied to identify the structure of sulfated metabolites. nih.gov
The combination of NMR and MS data provides a comprehensive approach to structural elucidation, allowing researchers to confidently identify the chemical structures of this compound and any related compounds encountered during research or quality control.
Advanced Bioassays for Precise Determination of Antimicrobial Potency and Synergy
Advanced bioassays are essential for determining the antimicrobial potency of this compound and evaluating its potential synergistic interactions with other antimicrobial agents. These assays provide crucial information about the biological activity of the compound.
Minimum Inhibitory Concentration (MIC) determination is a fundamental bioassay used to quantify the potency of an antimicrobial agent against specific bacterial strains. Techniques like the agar (B569324) incorporation technique are employed for this purpose.
To assess antimicrobial synergy, various methods are utilized, including the checkerboard array assay and time-kill studies. The checkerboard assay involves testing a range of concentrations of two antimicrobial agents in combination to determine if their combined effect is greater than the sum of their individual effects. Synergy is often indicated by a significant reduction in the MICs of the combined agents compared to their MICs alone.
Time-kill studies provide dynamic information about the rate of bacterial killing by one or more antimicrobial agents over time. These studies can reveal synergistic or antagonistic interactions that may not be apparent from static MIC measurements.
Diffusion-based methods, such as the disk diffusion synergy test, are also used. This method involves placing disks impregnated with antibiotics, alone and in combination, on an agar plate inoculated with bacteria and measuring the zones of inhibition. An increase in the zone of inhibition for the combination compared to the individual agents can indicate synergy.
Studies on related aminoglycosides and other antimicrobial agents demonstrate the application of these bioassays to evaluate synergy, highlighting the potential for enhanced activity when combined with other compounds, such as certain nanoparticles or essential oils. These methodologies are directly applicable to studying the antimicrobial profile and potential synergistic effects of this compound.
Methodologies for Investigating this compound-Biomolecule Interactions (e.g., Ribosomal Binding Assays)
Investigating the interactions between this compound and its biological targets is critical to understanding its mechanism of action. As an aminoglycoside antibiotic, a primary target is the bacterial ribosome, specifically the 16S ribosomal RNA (rRNA).
Methodologies for studying these interactions include ribosomal binding assays. These assays aim to quantify the binding affinity of this compound to bacterial ribosomes or specific ribosomal subunits or RNA sequences.
NMR spectroscopy is a valuable tool for studying the interaction of small molecules, such as aminoglycosides, with RNA. Due to the size of the intact 16S rRNA, oligonucleotide models representing the ribosomal A-site, the known binding site for many aminoglycosides, are often used for high-resolution NMR studies. These studies can provide detailed structural information about the binding site and the nature of the interactions.
Other methodologies for investigating biomolecule interactions may involve techniques to assess the impact of this compound on ribosomal function, such as in vitro translation assays or assays measuring the inhibition of protein synthesis. While not exclusively ribosomal binding assays, these functional assays provide indirect evidence of interaction with the translational machinery.
Q & A
Q. How can researchers ensure reproducibility when documenting this compound’s in vivo efficacy in murine infection models?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Report detailed protocols for infection inoculum size, randomization methods, and blinding during outcome assessment. Share step-by-step workflows for dose administration and sample collection. Publish negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
